molecular formula C6H5BrN4 B8499963 2-(Azidomethyl)-6-bromopyridine

2-(Azidomethyl)-6-bromopyridine

Cat. No.: B8499963
M. Wt: 213.03 g/mol
InChI Key: AWWORBSLIGBNPB-UHFFFAOYSA-N
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Description

Significance of Functionalized Pyridines in Organic Synthesis and Medicinal Chemistry

Functionalized pyridines, which are pyridine (B92270) rings bearing one or more substituent groups, are of paramount importance in the fields of organic synthesis and medicinal chemistry. lifechemicals.com The introduction of functional groups onto the pyridine core allows for the fine-tuning of its physical, chemical, and biological properties. This versatility has led to the incorporation of pyridine scaffolds into a vast number of pharmaceutical drugs, agrochemicals, and functional materials. sciencepublishinggroup.comlifechemicals.com

In medicinal chemistry, pyridine derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. tandfonline.comyufengchemicals.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for the binding of drugs to their biological targets, such as enzymes and receptors. eurekaselect.comresearcher.life Consequently, the pyridine motif is present in a significant number of FDA-approved drugs. lifechemicals.comnih.gov

Strategic Importance of Dual-Functionalized Pyridine Systems

Dual-functionalized pyridine systems, which possess two distinct reactive sites on the pyridine ring, offer a strategic advantage in the construction of complex molecular architectures. These systems serve as versatile platforms for the introduction of multiple functionalities through sequential and orthogonal chemical reactions. This capability is particularly valuable in the development of bifunctional molecules, molecular probes, and intricate drug candidates.

The compound 2-(Azidomethyl)-6-bromopyridine is a prime example of a dual-functionalized pyridine system. It features a bromo substituent at the 6-position and an azidomethyl group at the 2-position of the pyridine ring. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Ullmann-type reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net Simultaneously, the azide (B81097) group is a versatile functional handle that can undergo "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. wikipedia.orgnih.govsigmaaldrich.com

The presence of these two orthogonal reactive groups on the same pyridine scaffold allows for a modular and efficient approach to the synthesis of complex molecules. For instance, the bromo group can be used to attach the pyridine core to a larger molecular framework, while the azide group can be subsequently used to introduce a different molecular fragment or a reporter tag. This strategic design makes this compound a highly valuable building block for applications in drug discovery, chemical biology, and materials science.

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

2-(azidomethyl)-6-bromopyridine

InChI

InChI=1S/C6H5BrN4/c7-6-3-1-2-5(10-6)4-9-11-8/h1-3H,4H2

InChI Key

AWWORBSLIGBNPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)CN=[N+]=[N-]

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Azidomethyl 6 Bromopyridine

Reactivity of the Azidomethyl Moiety

The azidomethyl group (-CH₂N₃) is the primary center of reactivity discussed herein. This functional group is an organic azide (B81097), which is known for its energetic nature and participation in a variety of highly specific and efficient reactions. These transformations are central to its application in fields like medicinal chemistry and materials science, allowing for the covalent linking of the 6-bromopyridyl scaffold to other molecules.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent reaction of the azidomethyl group. bioclone.netrsc.org As a cornerstone of "click chemistry," this reaction is prized for its reliability, high yield, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. researchgate.netnih.gov The reaction involves the coupling of the terminal azide of 2-(azidomethyl)-6-bromopyridine with a terminal alkyne in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). nih.govscispace.com This process efficiently forms a stable, five-membered 1,2,3-triazole ring, covalently linking the pyridine (B92270) core to the alkyne-containing molecule. bioclone.netnih.gov The resulting triazole is not merely a linker but can be a pharmacologically relevant scaffold itself. researchgate.net

The general scheme for the CuAAC reaction involving this compound is as follows:

Scheme 1: General representation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a terminal alkyne.

A defining feature of the CuAAC reaction is its exceptional regioselectivity. thieme-connect.dersc.org The reaction between an azide and a terminal alkyne exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. rsc.orgrsc.org This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of both 1,4- and 1,5-disubstituted regioisomers. nih.gov The high regioselectivity of CuAAC is a direct consequence of its mechanism, which proceeds through a copper-acetylide intermediate. This intermediate coordinates with the azide, guiding the cycloaddition to occur in a specific orientation that leads solely to the 1,4-isomer. nih.gov This predictable outcome is crucial for applications where precise molecular architecture is required. nih.govbeilstein-journals.org

The reaction of this compound with various terminal alkynes under CuAAC conditions would therefore predictably yield a series of 1-((6-bromopyridin-2-yl)methyl)-4-substituted-1H-1,2,3-triazoles.

Table 1: Examples of 1,4-Disubstituted 1,2,3-Triazoles from CuAAC Reactions
Azide ReactantAlkyne ReactantResulting 1,4-Disubstituted Triazole ProductCatalyst System
This compoundPhenylacetylene1-((6-Bromopyridin-2-yl)methyl)-4-phenyl-1H-1,2,3-triazoleCuSO₄ / Sodium Ascorbate
This compoundPropargyl alcohol(1-((6-Bromopyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanolCuSO₄ / Sodium Ascorbate
This compoundN-propargyl-acetamideN-((1-((6-Bromopyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)acetamideCuSO₄ / Sodium Ascorbate

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free alternative for linking azides and alkynes. magtech.com.cnnih.gov This reaction is driven by the high ring strain of a cyclooctyne (B158145) derivative, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures without the need for a toxic heavy metal catalyst. rsc.orgwustl.edu The azidomethyl group of this compound is an ideal substrate for SPAAC, reacting readily with various strained alkynes, such as dibenzocyclooctynes (DBCO) or bicyclo[6.1.0]nonynes (BCN), to form a stable triazole linkage. magtech.com.cn The absence of a catalyst makes SPAAC particularly valuable for applications in biological systems and for the synthesis of materials where metal contamination is a concern. nih.govsynthical.com

Table 2: Common Strained Alkynes Used in SPAAC
Strained AlkyneAbbreviationGeneral Feature
DibenzocyclooctynolDIBOHigh strain, fast kinetics
AzadibenzocyclooctyneADIBO / DIBACGood balance of stability and reactivity
Bicyclo[6.1.0]nonyneBCNSmall, hydrophilic, good stability

Staudinger Reduction:

This compound + PPh₃ + H₂O → 2-(Aminomethyl)-6-bromopyridine + Ph₃PO + N₂

In the Staudinger ligation variant, the phosphine (B1218219) reagent contains an ortho-ester group that acts as an intramolecular electrophilic trap for the aza-ylide. sigmaaldrich.com This leads to a cyclization and subsequent rearrangement that results in the formation of a stable amide bond, covalently linking the pyridyl moiety to the phosphine-derived molecule. nih.govnih.gov This reaction is highly chemoselective and bio-orthogonal. Other phosphine-mediated reactions have also been developed for various organic transformations, leveraging the nucleophilicity of phosphines to initiate cascade reactions. ntnu.edu.twresearchgate.netnih.gov

While catalyzed cycloadditions are generally preferred for their control and efficiency, the azidomethyl group of this compound can also participate in thermal [3+2] cycloaddition reactions, first explored by Huisgen. nih.gov When heated with an alkyne in the absence of a metal catalyst, a mixture of 1,4- and 1,5-disubstituted triazole regioisomers is typically formed. This lack of regioselectivity and the often harsh reaction conditions (high temperatures) limit its synthetic utility compared to CuAAC. thieme-connect.de However, under specific circumstances, such as reactions in the crystalline state facilitated by molecular pre-organization, highly regioselective thermal cycloadditions can be achieved even without a copper catalyst. rsc.org The azide can also undergo thermal cycloadditions with activated alkenes to form triazoline rings, which may be unstable and rearrange or eliminate nitrogen.

Upon thermolysis (heating) or photolysis (irradiation with UV light), organic azides like this compound can eliminate a molecule of dinitrogen (N₂). egyankosh.ac.in This process generates a highly reactive and electron-deficient species known as a nitrene. egyankosh.ac.inslideshare.net The resulting (6-bromopyridin-2-yl)methylnitrene is a transient intermediate with a nitrogen atom that has only a sextet of valence electrons. egyankosh.ac.in These nitrenes are not typically isolated but react rapidly in situ. nih.gov Their subsequent reactions are diverse and can include:

C-H Insertion: The nitrene can insert into carbon-hydrogen bonds, forming new C-N bonds. This can occur intramolecularly or intermolecularly.

Rearrangement: The nitrene can undergo rearrangement, for example, to form an imine.

Aziridination: Reaction with an alkene can lead to the formation of a three-membered aziridine (B145994) ring. uochb.cz

Dimerization: In the absence of other reaction partners, nitrenes can dimerize to form azo compounds (R-N=N-R).

The generation of nitrene intermediates from this compound opens up a pathway to a different set of molecular scaffolds compared to cycloaddition or ligation chemistries. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" Chemistry)

Reactivity of the 6-Bromopyridine Moiety

The bromine atom at the 6-position of the pyridine ring renders this site susceptible to a variety of palladium-catalyzed cross-coupling reactions. This reactivity is a cornerstone for derivatization, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the carbon atom attached to the bromine, facilitating the initial oxidative addition step in the catalytic cycles of these reactions.

Palladium catalysis offers a versatile and powerful toolkit for functionalizing aryl halides, and the 6-bromo position on the this compound scaffold is an excellent substrate for these transformations. The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or boronic ester. researchgate.netlibretexts.org For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 6-position. The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net The azido (B1232118) group is generally stable under Suzuki coupling conditions, as demonstrated in reactions involving other azido-aryl compounds. nih.gov The choice of ligand, base, and solvent is crucial for achieving high yields, with systems like Pd(PPh₃)₄ or combinations of a palladium precursor like Pd(OAc)₂ with specialized phosphine ligands (e.g., RuPhos) being effective for coupling heteroaryl halides. researchgate.netrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines This table presents typical conditions based on reactions with similar bromopyridine substrates.

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/Water80-100Good to Excellent
4-Methoxyphenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄t-AmOH110High
Pyridine-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water100Good
Vinylboronic acid pinacol (B44631) esterPdCl₂(dppf)K₂CO₃Dioxane/Water90Good

The Negishi coupling facilitates the formation of carbon-carbon bonds by reacting an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high yields and excellent functional group tolerance. orgsyn.org The 6-bromo position of this compound can be effectively coupled with various aryl-, vinyl-, or alkylzinc reagents. The reaction is catalyzed by a palladium or nickel complex, with palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] being commonly employed for coupling 2-bromopyridines. wikipedia.orgresearchgate.net The preparation of substituted bipyridines from 2-bromopyridine (B144113) precursors highlights the utility and reliability of this method. researchgate.netorgsyn.org

Table 2: Representative Conditions for Negishi Coupling of Bromopyridines This table presents typical conditions based on reactions with similar bromopyridine substrates.

Coupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)
Phenylzinc chloridePd(PPh₃)₄THF25-65High
Ethylzinc bromidePd(dppf)Cl₂THF25Good to Excellent
2-Pyridylzinc bromidePd(PPh₃)₄THF65High
Cyclopropylzinc bromidePd₂(dba)₃ / XPhosTHF25High

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org This reaction is particularly valuable for synthesizing aryl amines from substrates like this compound. The process requires a palladium precursor, a suitable phosphine ligand, and a base. wikipedia.orglibretexts.org Ligands such as XantPhos, BrettPhos, and RuPhos have proven highly effective for the amination of various aryl and heteroaryl halides, including chloropyridines. amazonaws.comnih.govchemspider.com The choice of base is critical, with strong bases like sodium tert-butoxide (NaOtBu) being common, although milder organic bases like DBU or inorganic bases like K₂CO₃ can also be employed to accommodate sensitive functional groups. amazonaws.comnih.govchemrxiv.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines This table presents typical conditions based on reactions with similar bromopyridine substrates.

AmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)
MorpholinePd₂(dba)₃ / XantPhosNaOtBuToluene100High
AnilinePd(OAc)₂ / BrettPhosK₂CO₃t-BuOH110Excellent
BenzylaminePd(OAc)₂ / RuPhosLiHMDSDioxane80-100High
Cyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80Good

The Sonogashira coupling reaction is a reliable method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This transformation is particularly useful for introducing alkynyl moieties onto the pyridine ring at the 6-position. The classic Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base, which often serves as the solvent as well. wikipedia.orgyoutube.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups. libretexts.org Copper-free variations have also been developed to prevent the undesired homocoupling of the alkyne partner. nih.gov The coupling of various bromopyridines with terminal alkynes has been extensively documented, demonstrating the robustness of this method for heteroaromatic systems. researchgate.netmdpi.com

Table 4: Representative Conditions for Sonogashira Coupling of Bromopyridines This table presents typical conditions based on reactions with similar bromopyridine substrates.

AlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF/Toluene25-70High
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPADMF25-80Excellent
1-HexynePd(acac)₂ / Hydrazone Ligand / CuIK₃PO₄DMSO125Good
Propargyl alcoholPdCl₂(CH₃CN)₂ / sXPhos (Cu-free)Cs₂CO₃MeCN/Water65Good

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin reagent (organostannane) with an organic halide to form a carbon-carbon bond. organic-chemistry.orglibretexts.org This reaction is noted for the stability of the organotin reagents and its tolerance for a broad array of functional groups. wikipedia.orgthermofisher.com The 6-bromopyridine moiety is a suitable electrophile for this transformation, capable of reacting with aryl-, heteroaryl-, vinyl-, and alkynylstannanes. wikipedia.orgnih.gov The reaction typically requires a palladium(0) source, such as Pd(PPh₃)₄, and is often conducted in a non-polar solvent like toluene or THF at elevated temperatures. organic-chemistry.org Additives such as copper(I) salts or fluoride (B91410) ions can enhance the reaction rate. harvard.edu

Table 5: Representative Conditions for Stille Coupling of Bromopyridines This table presents typical conditions based on reactions with similar bromopyridine substrates.

OrganostannaneCatalyst SystemAdditiveSolventTemperature (°C)Yield (%)
Tributyl(phenyl)tinPd(PPh₃)₄NoneToluene110Good
Tributyl(vinyl)tinPdCl₂(PPh₃)₂NoneTHF65High
2-(Tributylstannyl)thiophenePd(OAc)₂ / XPhosCsFDME80High
Tributyl(ethynyl)tinPd(PPh₃)₄CuIDMF25-60Good

Copper-Catalyzed Carbon-Nitrogen Bond Formation

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, is a powerful method for creating arylamines. While specific studies on this compound are not prevalent in the reviewed literature, the reactivity of the C-Br bond at the 6-position of the pyridine ring can be inferred from studies on analogous 2-bromopyridine derivatives. These reactions typically involve the coupling of a haloarene with an amine, amide, or heterocycle in the presence of a copper catalyst.

Research on related compounds, such as 2-bromo-5-halopyridines, demonstrates that copper catalysts can effectively facilitate the formation of C-N bonds. For instance, copper-catalyzed amination at the electron-rich C-5 position of 2-amino/2-hydroxy-5-halopyridines proceeds in excellent yields. thieme-connect.denih.govrsc.org This suggests that the C-Br bond in this compound would be reactive under similar conditions. A typical reaction would involve heating the pyridine substrate with an amine in the presence of a copper(I) salt, such as CuI, and a base like potassium carbonate in a polar aprotic solvent like DMF or DMSO. The azide group's compatibility with these conditions would need to be considered, as azides can react under certain catalytic conditions.

Table 1: Examples of Copper-Catalyzed Amination on Related Halopyridines Data extrapolated from analogous reactions in the literature.

Amine NucleophileCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
MorpholineCuI / 1,2-diol ligandK₃PO₄Dioxane11092 nih.gov
IndoleCuI / 1,2-diol ligandK₃PO₄Dioxane11085 nih.gov
AnilineCuI / PhenanthrolineCs₂CO₃Toluene10088 thieme-connect.de

Other Transition Metal-Catalyzed Functionalizations

The carbon-bromine bond in this compound is a prime site for various other transition metal-catalyzed cross-coupling reactions, most notably those employing palladium catalysts. These reactions are fundamental in synthetic organic chemistry for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl compounds. For a substrate like this compound, a Suzuki coupling with an arylboronic acid would yield a 6-aryl-2-(azidomethyl)pyridine. The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and base (e.g., Na₂CO₃, K₃PO₄) is crucial for reaction efficiency. nih.gov

Sonogashira Coupling: This involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst (typically CuI), in the presence of a base like triethylamine. nih.gov This would introduce an alkynyl group at the 6-position of the pyridine ring. The azide functionality is generally stable under these conditions.

Heck Coupling: This reaction couples the bromopyridine with an alkene to form a substituted alkene. However, the regioselectivity can sometimes be an issue.

Buchwald-Hartwig Amination: While also a C-N bond-forming reaction, the palladium-catalyzed version is often more general and efficient than the copper-catalyzed Ullmann reaction, proceeding under milder conditions with a wider range of amine substrates.

The regioselectivity of these cross-coupling reactions on polyhalogenated heterocycles is generally predictable, with oxidative addition of the palladium catalyst often occurring at the most electron-deficient carbon-halogen bond. baranlab.org In this compound, the C-Br bond is the only site for such cross-coupling.

Rhodium and Iridium-Catalyzed Reactions:

Rhodium(III) and Iridium(III) catalysts are renowned for their ability to mediate C-H activation reactions. nih.govnih.govrsc.org While the primary reactive site on this compound for cross-coupling is the C-Br bond, under specific conditions, these catalysts could potentially direct functionalization at one of the C-H positions on the pyridine ring, although this would likely be a competing and more challenging transformation. snnu.edu.cn For instance, iridium-catalyzed C-H borylation could introduce a boronic ester group onto the pyridine ring, which could then be used in subsequent cross-coupling reactions. msu.edu

Table 2: Examples of Palladium-Catalyzed Cross-Coupling on a Related Bromopyridine Moiety Data extrapolated from analogous reactions in the literature.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
SuzukiPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene8077-82 nih.gov
SonogashiraTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTolueneRT~74 nih.gov
Buchwald-Hartwig2-AminopyridinePd-PEPPSI-IPentClNaOtBuToluene100High sigmaaldrich.cn

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), especially when a good leaving group like bromide is present at the 2- or 6-position. researchgate.net The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing nature of the ring nitrogen.

For this compound, the bromine atom is an excellent leaving group for SNAr reactions. A variety of nucleophiles can be employed to displace the bromide.

Amination: Reaction with primary or secondary amines, often at elevated temperatures, can yield 6-amino-2-(azidomethyl)pyridine derivatives. In some cases, the reaction can be performed under milder, aqueous conditions using specific additives. researchgate.net

Thiolation: Thiolates (generated from thiols and a base) are potent nucleophiles and readily displace the bromide to form 6-thioether-2-(azidomethyl)pyridines. These reactions can often proceed under catalyst-free conditions. researchgate.net

Alkoxylation/Hydroxylation: Alkoxides and hydroxides can also displace the bromide, though this typically requires more forcing conditions (higher temperatures and pressures) compared to amination or thiolation.

The efficiency of SNAr reactions on halopyridines is well-documented. For example, 2-chloropyridine (B119429) reacts readily with dimethylamine (B145610) generated in situ, and 2-bromopyridine can be effectively converted to the corresponding thioether with thiophenol. researchgate.netnih.gov

Table 3: Examples of SNAr Reactions on Analogous 2-Halopyridines Data extrapolated from analogous reactions in the literature.

NucleophileSubstrateConditionsProductYield (%)Reference
Benzylamine2-FluoronitrobenzeneKOH, H₂O/HPMCN-Benzyl-2-nitroaniline90 researchgate.net
Thiophenol2-BromopyridineBase-free, H₂O2-(Phenylthio)pyridineGood researchgate.net
Dimethylamine2-ChloropyridineKOH, DMF2-(Dimethylamino)pyridine98 nih.gov

Advanced Applications of 2 Azidomethyl 6 Bromopyridine in Synthetic Chemistry and Materials Science

As a Bifunctional Building Block for Complex Molecular Architectures

The distinct reactivity of the azidomethyl and bromo functionalities on the pyridine (B92270) ring makes 2-(azidomethyl)-6-bromopyridine an ideal scaffold for the stepwise and controlled synthesis of complex molecules. nih.govresearchgate.net The azide (B81097) group is a versatile precursor for various nitrogen-containing structures, most notably through cycloaddition reactions, while the bromo group can participate in a host of cross-coupling reactions. This bifunctionality allows for the molecule to be sequentially elaborated, providing a pathway to intricate molecular designs that would be challenging to access through other means. nih.gov

The utility of such building blocks is particularly evident in the realm of multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.gov While direct examples of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented, its structure lends itself to sequential one-pot transformations that mimic the efficiency of MCRs. For instance, the azide can be converted to an amine via Staudinger reduction, which can then participate in an MCR, with the bromo group reserved for a final-step modification via a Suzuki or Buchwald-Hartwig coupling. This strategic approach accelerates the discovery of novel chemical entities by rapidly generating molecular diversity from a single, versatile precursor. nih.gov

Synthesis of Pyridine-Based Ligands for Metal Coordination and Catalysis

The pyridine nitrogen atom in this compound provides a key coordination site for transition metals, making it a valuable starting material for the synthesis of a diverse array of ligands. georgiasouthern.edugeorgiasouthern.edu The subsequent modification of the azidomethyl and bromo groups allows for the introduction of additional donor atoms, leading to multidentate ligands with tailored electronic and steric properties for specific catalytic applications. nih.gov

Phosphinimine ligands, characterized by a P=N double bond, have been shown to be effective in various catalytic processes. The synthesis of such ligands can be readily achieved from this compound. The Staudinger reaction between the azide functionality and a phosphine (B1218219) (R₃P) yields an aza-ylide, which can then be used to generate phosphinimine-containing ligands. These ligands, which combine the pyridyl nitrogen with the phosphinimine nitrogen as donor atoms, can stabilize transition metal complexes. scholaris.carsc.org For example, ruthenium complexes bearing related phosphine-pyridine-iminophosphorane (PNN) ligands have been synthesized and shown to be active in the acceptorless dehydrogenative coupling of alcohols. rsc.org The modularity of this synthesis allows for the tuning of the ligand's properties by varying the substituents on the phosphine.

Table 1: Representative Synthesis of Phosphinimine Ligands and their Catalytic Precursors

Starting Material Reagent Ligand Type Potential Application
This compound Triphenylphosphine Pyridyl-phosphinimine Homogeneous Catalysis
This compound Tricyclohexylphosphine Pyridyl-phosphinimine Polymerization Catalysis

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient route to 1,2,3-triazole-containing ligands from this compound. nih.govnih.gov By reacting the azide group with a terminal alkyne, a pyridyl-triazole motif is generated. This motif is an excellent chelating unit for transition metals, with both the pyridine and triazole rings capable of coordinating to a metal center. nih.gov The versatility of this approach is further enhanced by the wide variety of commercially available or readily synthesized alkynes, allowing for the introduction of additional functionalities. These ligands have found application in the development of catalysts for cross-coupling reactions and as components of metal-organic frameworks. nih.govresearchgate.net

Table 2: Examples of Triazole-Containing Ligands from this compound

Alkyne Reactant Resulting Ligand Structure Metal Complex Example
Phenylacetylene 2-Bromo-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridine Palladium(II)
Propargyl alcohol (1-((6-Bromopyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol Copper(I)
Ethynylferrocene 2-Bromo-6-((1-ferrocenyl-1H-1,2,3-triazol-4-yl)methyl)pyridine Ruthenium(II)

Precursor for Nitrogen-Rich Heterocycles

Nitrogen-rich heterocycles are a class of compounds with a high nitrogen content, which often imparts unique chemical and physical properties, including high energy density and the ability to act as ligands for metal ions. medwinpublishers.comresearchgate.net this compound is an excellent precursor for such compounds, with the azide group being a key reactive handle. uni-muenchen.de

One of the most common transformations of an azide group in this context is its conversion to a tetrazole ring. tezu.ernet.in Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and are considered bioisosteres of carboxylic acids, making them important in medicinal chemistry. tezu.ernet.in The [3+2] cycloaddition reaction of the azide moiety in this compound with a cyanide source, often in the presence of a Lewis acid catalyst, can yield the corresponding tetrazolylpyridine derivative. tezu.ernet.innih.gov Furthermore, fused tetrazoles can serve as azide surrogates in click reactions, expanding the synthetic utility of this scaffold for creating diverse N-heterocyclic structures. nih.gov

Integration into Chemosensors and Functional Materials

Chemosensors are molecules designed to signal the presence of a specific analyte through a change in a measurable physical property, such as fluorescence. nih.gov The pyridine-triazole scaffold, readily synthesized from this compound, is a common motif in the design of fluorescent chemosensors for metal ions. nih.gov The chelating unit can bind to a target ion, leading to a change in the electronic properties of the system and a corresponding change in its fluorescence emission. The modular nature of the synthesis allows for the fine-tuning of the sensor's selectivity and sensitivity by modifying the substituents on the pyridine and triazole rings.

The integration of this compound into larger functional materials, such as polymers and metal-organic frameworks (MOFs), is also an area of growing interest. The bifunctional nature of the molecule allows it to be incorporated into polymer chains or MOF structures, imparting specific properties to the resulting material. For example, the pyridine and triazole moieties can act as coordinating sites for the construction of novel MOFs with potential applications in gas storage or catalysis.

Scaffold for Bioconjugation and Probe Development

The azide functionality of this compound makes it an ideal tool for bioconjugation via click chemistry. nih.govnumberanalytics.comyoutube.comnih.gov This set of reactions, particularly the CuAAC and the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the covalent attachment of the pyridine-containing scaffold to biomolecules such as proteins, nucleic acids, and carbohydrates that have been functionalized with an alkyne group. nih.gov This has significant implications for the development of molecular probes for biological imaging and diagnostics. nih.govnih.govelsevierpure.com

For instance, a fluorescent dye can be attached to the this compound scaffold, and the resulting conjugate can then be "clicked" onto a biomolecule of interest. This allows for the targeted labeling and visualization of the biomolecule within a complex biological environment. nih.gov The development of such probes is crucial for understanding the roles of various biomolecules in health and disease. nih.govnih.gov The sigma-2 (σ₂) receptor, which is overexpressed in proliferating tumor cells, is an example of a target for which radiolabeled and fluorescent probes are being developed for cancer imaging and therapy. nih.gov The versatility of this compound provides a platform for creating new generations of such diagnostic and therapeutic agents.

Mechanistic Investigations and Computational Studies on 2 Azidomethyl 6 Bromopyridine Reactivity

Elucidation of Reaction Mechanisms for Azide (B81097) Transformations

The azido (B1232118) group in 2-(Azidomethyl)-6-bromopyridine is a key functional group that can undergo several important transformations. Two of the most significant are the Staudinger reaction and azide-alkyne cycloadditions ("click chemistry").

The Staudinger reaction provides a mild method for the reduction of the azide to a primary amine. The mechanism proceeds through the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine, on the terminal nitrogen atom of the azide. This initial step forms a phosphazide (B1677712) intermediate, which then undergoes a four-membered ring transition state to lose dinitrogen gas (N₂) and form an iminophosphorane. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.org Subsequent hydrolysis of the iminophosphorane yields the corresponding primary amine, 2-(aminomethyl)-6-bromopyridine, and a phosphine oxide byproduct. wikipedia.orgorganicchemistrytutor.com This transformation is highly efficient and chemoselective, leaving the bromopyridine core intact for further functionalization.

Another pivotal reaction of the azide group is the [3+2] cycloaddition with alkynes , a cornerstone of "click chemistry." This reaction can be performed under either copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) conditions to form a stable triazole ring. nih.gov The CuAAC mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to yield the 1,4-disubstituted triazole. nih.gov This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance.

Mechanistic Pathways of Cross-Coupling Reactions

The bromine atom on the pyridine (B92270) ring of this compound serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

A prime example is the Sonogashira coupling , which couples the bromopyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a palladium(0) complex. libretexts.orgyoutube.com Concurrently, a copper(I) co-catalyst activates the terminal alkyne to form a copper acetylide. libretexts.orgyoutube.com In the transmetalation step, the acetylide group is transferred from the copper to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the coupled product and regenerates the palladium(0) catalyst. libretexts.orgyoutube.com Copper-free Sonogashira variants have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govwikipedia.org

The following table summarizes potential cross-coupling reactions for this compound:

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Linkage
Suzuki Coupling Organoboron Reagent (e.g., boronic acid)Pd catalyst, BaseC-C
Stille Coupling Organotin ReagentPd catalystC-C
Heck Coupling AlkenePd catalyst, BaseC-C (alkenylation)
Buchwald-Hartwig Amination AminePd catalyst, BaseC-N

Density Functional Theory (DFT) Calculations for Reactivity and Electronic Structure

While specific DFT studies on this compound are not documented, computational methods are invaluable for predicting its reactivity and electronic properties. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to optimize the molecular geometry and calculate various electronic parameters. nih.govnih.govnih.gov

For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. cmu.edu Calculations on related bromopyridine derivatives have shown that the HOMO is often localized on the pyridine ring and the bromine atom, while the LUMO is distributed over the aromatic system. nih.gov This suggests that the pyridine nitrogen and the bromine atom are susceptible to electrophilic attack, while the ring is prone to nucleophilic attack.

DFT can also be used to model the transition states of the reactions discussed, such as the Staudinger reaction or the Sonogashira coupling, to elucidate the reaction mechanisms and determine the activation energies. nih.gov

Spectroscopic Analysis in Mechanistic Studies

Spectroscopic techniques are essential for characterizing the structure of this compound and monitoring its transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the protons on the pyridine ring and a singlet for the methylene (B1212753) protons of the azidomethyl group. rsc.orgchemicalbook.comchemicalbook.com The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atom. ¹³C NMR would similarly show distinct signals for each carbon atom in the molecule. rsc.orgchemicalbook.com

Infrared (IR) spectroscopy is particularly useful for identifying the azide functional group, which exhibits a strong, characteristic asymmetric stretching vibration typically in the range of 2100-2160 cm⁻¹. The presence and disappearance of this band can be used to monitor the progress of reactions involving the azide group.

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure of this compound, if crystallized, would be determined by a variety of intermolecular interactions. While no crystal structure for this specific compound has been reported, analysis of related structures provides insight into the likely interactions.

Hydrogen bonding , although the molecule lacks strong hydrogen bond donors, weak C-H···N interactions involving the pyridine nitrogen are possible. The primary intermolecular forces would likely be dipole-dipole interactions due to the polar C-Br and C-N bonds, and van der Waals forces . The planar pyridine rings could also lead to π-π stacking interactions , which are common in the crystal packing of aromatic compounds. The bromine atom could participate in halogen bonding , acting as a halogen bond donor to the nitrogen atom of a neighboring molecule.

Hirshfeld surface analysis, a computational tool, could be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing.

Future Research Directions and Emerging Paradigms

Development of Novel Stereoselective Synthetic Routes

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. Future research will likely focus on the development of efficient and highly stereoselective methods to synthesize enantiomerically enriched derivatives of 2-(azidomethyl)-6-bromopyridine. Establishing a chiral center at the azidomethyl-bearing carbon would unlock access to a new class of chiral ligands and building blocks.

Promising strategies to achieve this include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful tool. Research could explore the asymmetric reduction of a corresponding ketone precursor or the enantioselective alkylation of a related nucleophile.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to a precursor molecule can direct the stereoselective formation of the desired product. Subsequent removal of the auxiliary would yield the enantiopure target compound.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective approach to resolving racemic mixtures. Enzymes could be employed to selectively react with one enantiomer of a racemic precursor, such as 2-(hydroxymethyl)-6-bromopyridine, allowing for the separation of the desired enantiomer which can then be converted to the corresponding azide (B81097).

Synthetic StrategyPotential PrecursorKey TransformationExpected Outcome
Asymmetric Catalysis2-Acetyl-6-bromopyridineEnantioselective reduction(R)- or (S)-1-(6-bromopyridin-2-yl)ethanol
Chiral Auxiliaries6-Bromopicolinic acidDiastereoselective alkylationEnantiomerically enriched this compound
Enzymatic Resolutionrac-2-(Hydroxymethyl)-6-bromopyridineKinetic resolution (e.g., acylation)Enantiopure 2-(hydroxymethyl)-6-bromopyridine

Exploration of Cascade and Domino Reactions

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. The unique combination of functional groups in this compound makes it an ideal substrate for the exploration of novel cascade sequences.

Future research in this area could investigate:

Intramolecular Cyclizations: The azide moiety can participate in various cyclization reactions. For instance, an intramolecular [3+2] cycloaddition with a suitably positioned unsaturated bond could lead to the rapid construction of fused heterocyclic systems.

Multi-component Reactions: Designing one-pot reactions where this compound reacts with two or more other components could provide rapid access to complex molecular architectures. The pyridine (B92270) nitrogen, the azide, and the bromo group can all be envisioned to participate in such transformations.

Domino Reactions Involving the Pyridine Ring: The pyridine ring itself can be activated to participate in domino sequences, leading to the formation of polycyclic aromatic compounds.

Expansion into Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azido (B1232118) group is a cornerstone of bioorthogonal chemistry, making this compound a valuable precursor for developing novel bioorthogonal probes.

Key areas for future exploration include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide group readily participates in SPAAC reactions with strained alkynes, a widely used bioorthogonal ligation. This compound could be incorporated into larger molecules to serve as a reporter tag for imaging or pull-down experiments in biological systems.

Staudinger Ligation: This reaction between an azide and a phosphine (B1218219) provides another powerful tool for bioorthogonal labeling. Probes derived from this compound could be designed for specific biological targets. The presence of the bromine atom offers a site for further functionalization, allowing for the creation of multifunctional probes.

Development of Novel Bioorthogonal Reactions: The unique electronic properties of the pyridine ring could be exploited to modulate the reactivity of the azide group, potentially leading to the development of new generations of bioorthogonal reactions with enhanced kinetics or novel functionalities.

Bioorthogonal ReactionReaction PartnerKey FeaturePotential Application
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained alkyne (e.g., cyclooctyne)Copper-free, biocompatibleIn vivo imaging, protein labeling
Staudinger LigationTriarylphosphineForms a stable amide bondCellular labeling, drug delivery

Design of Next-Generation Catalytic Systems

The 2,6-disubstituted pyridine motif is a common feature in pincer ligands, which are instrumental in homogeneous catalysis. The functional handles on this compound provide a platform for the design of novel catalytic systems.

Future research could focus on:

Pincer Ligand Synthesis: The azidomethyl and bromo groups can be chemically modified to introduce coordinating arms, leading to the formation of novel pincer ligands. These ligands can then be complexed with various transition metals to create catalysts for a wide range of organic transformations.

Catalyst Immobilization: The functional groups on the pyridine ring could be used to anchor the catalytic complex to a solid support, facilitating catalyst recovery and reuse, a key aspect of green chemistry.

Redox-Active Ligands: The pyridine ring, in conjunction with appropriate substituents, can act as a redox-active ligand, enabling the catalyst to participate in multi-electron transfer processes.

Advanced Materials Integration and Supramolecular Assembly

The structural rigidity of the pyridine ring and the potential for intermolecular interactions make this compound and its derivatives attractive building blocks for the construction of advanced materials and supramolecular assemblies.

Emerging areas of investigation include:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions to form MOFs, which are porous materials with applications in gas storage, separation, and catalysis. The azide and bromo groups can be post-synthetically modified to introduce additional functionality within the MOF pores.

Supramolecular Polymers: Non-covalent interactions, such as hydrogen bonding and halogen bonding involving the pyridine and bromo substituents, can be utilized to drive the self-assembly of monomers into well-defined supramolecular polymers.

Functional Materials: The azide group can be used to "click" the pyridine unit onto polymer backbones or surfaces, creating functional materials with tailored optical, electronic, or biological properties.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(Azidomethyl)-6-bromopyridine?

The synthesis typically involves nucleophilic substitution of a 6-bromo-2-(halomethyl)pyridine precursor with sodium azide (NaN₃). Key steps include:

  • Reagents and conditions : A polar aprotic solvent (e.g., DMF) with heating (60–80°C) to facilitate substitution. A base (e.g., K₂CO₃) may enhance reactivity .
  • Mechanistic considerations : The bromine at the 6-position stabilizes the pyridine ring electronically, while the halomethyl group (e.g., chloromethyl or bromomethyl) at the 2-position undergoes substitution by the azide nucleophile. This parallels methods used for azidomethyl introduction in related heterocycles .

Advanced: How can reaction conditions be optimized to minimize azide decomposition during synthesis?

Azide groups are thermally sensitive; optimization strategies include:

  • Temperature control : Maintain reactions at 60–80°C to balance reactivity and stability. Excessive heat risks azide decomposition or explosive side reactions.
  • Anhydrous conditions : Use rigorously dried solvents (e.g., DMF over molecular sieves) to prevent hydrolysis of intermediates.
  • Catalytic additives : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve azide solubility and reaction efficiency .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to mitigate oxidative side reactions.

Advanced: What spectroscopic and analytical techniques confirm the structure and purity of this compound?

  • NMR spectroscopy :
    • ¹H NMR : The azidomethyl group (-CH₂N₃) appears as a singlet near δ 4.2–4.5 ppm.
    • ¹³C NMR : The brominated carbon (C-6) resonates at δ 120–130 ppm, while the azidomethyl carbon appears at δ 45–50 ppm.
  • IR spectroscopy : A strong absorption band near 2100 cm⁻¹ confirms the -N₃ stretch.
  • High-resolution mass spectrometry (HRMS) : Matches the molecular ion [C₆H₅BrN₄]⁺ (exact mass: 211.9702).
  • Melting point analysis : Compare with literature values for purity assessment (e.g., analogs in –14 show mp ranges of 130–138°C) .

Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at the 6-position enables site-selective cross-coupling (e.g., Suzuki, Stille):

  • Electronic effects : Bromine’s electron-withdrawing nature activates the pyridine ring for coupling at the 6-position.
  • Competing reactivity : The azidomethyl group may participate in click chemistry (e.g., CuAAC), requiring orthogonal protection/deprotection strategies.
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for bromopyridines, as seen in analogous systems ( ) .

Data Contradiction: How to resolve discrepancies in reported yields for azidomethyl group installation?

Conflicting yields may arise from:

  • Substrate purity : Impurities in the halomethyl precursor (e.g., 6-bromo-2-(chloromethyl)pyridine) can reduce efficiency. Purify via column chromatography or recrystallization.
  • Solvent polarity : Lower-polarity solvents (e.g., THF) may slow substitution compared to DMF.
  • Azide source : NaN₃ vs. tetraalkylammonium azides (e.g., TMS-N₃) can alter reaction kinetics.
  • Validation : Replicate reported conditions with rigorous exclusion of moisture/oxygen ( ) .

Advanced: What safety protocols are critical when handling this compound?

  • Explosivity risk : Azides can decompose violently. Use small-scale reactions (<1 g) and avoid mechanical shock or static electricity.
  • Ventilation : Conduct syntheses in a fume hood with blast shields.
  • Waste disposal : Quench residual azides with aqueous NaNO₂ or Ce(IV) solutions to neutralize reactivity .

Basic: What are the primary applications of this compound in medicinal chemistry?

  • Click chemistry : The azidomethyl group enables CuAAC reactions to attach bioactive moieties (e.g., fluorophores, peptides).
  • Dual functionalization : The bromine allows sequential cross-coupling, creating bifunctional scaffolds for kinase inhibitors or PET tracers ( ) .

Advanced: How to analyze competing reaction pathways in azidomethyl-containing systems?

  • HPLC-MS monitoring : Track intermediates in real-time to identify side products (e.g., triazole formation from premature click reactions).
  • Computational modeling : DFT studies predict regioselectivity in cross-coupling vs. azide participation ( discusses surface reactivity models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.